3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile
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Overview
Description
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with dimethoxy and nitro groups, and an amino group linked to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile typically involves the reaction of 4,6-dimethoxy-5-nitropyrimidine with an appropriate amine and a nitrile compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can lead to a variety of functionalized pyrimidine compounds .
Scientific Research Applications
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-aminopyrimidine: Shares the pyrimidine core but lacks the nitro and propanenitrile groups.
5-Nitro-2-aminopyrimidine: Contains the nitro group but lacks the dimethoxy and propanenitrile groups.
3-Aminopropanenitrile: Contains the propanenitrile group but lacks the pyrimidine ring and its substitutions.
Uniqueness
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups on the pyrimidine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
918445-50-8 |
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Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
3-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C9H11N5O4/c1-17-7-6(14(15)16)8(18-2)13-9(12-7)11-5-3-4-10/h3,5H2,1-2H3,(H,11,12,13) |
InChI Key |
LYFHUIAIQMZGBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)NCCC#N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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